1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
. The canonical SMILES structure is C1CN(CCC1C(=O)O)CC2=CC=CC=C2
. One of the provided papers describes 1-benzylpiperidine-4-carboxylic acid participating in an amide bond formation reaction. [] This reaction involves the carboxylic acid group (-COOH) of 1-benzylpiperidine-4-carboxylic acid reacting with an amine group to form an amide linkage, resulting in a new, larger molecule.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6